5,5-difluoro-2-azabicyclo[2.2.2]octane
Description
5,5-Difluoro-2-azabicyclo[2.2.2]octane (CID 76223010) is a bicyclic amine derivative with a rigid bicyclo[2.2.2]octane scaffold substituted with two fluorine atoms at the 5,5-positions and a nitrogen atom at the 2-position. Its molecular formula is C₇H₁₁F₂N, and its SMILES notation is C1CC2CNC1CC2(F)F .
Properties
CAS No. |
1214875-50-9 |
|---|---|
Molecular Formula |
C7H11F2N |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5,5-difluoro-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6-2-1-5(7)4-10-6/h5-6,10H,1-4H2 |
InChI Key |
WRIONTXKBJJURC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC1CC2(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane typically involves the fluorination of 2-azabicyclo[2.2.2]octane. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluoro-2-azabicyclo[2.2.2]octane derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5-Difluoro-2-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-difluoro-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[2.2.2]octane framework is distinct from other bicyclic systems (e.g., bicyclo[4.2.0]octanes or norbornane derivatives) due to its high symmetry, compact geometry, and reduced ring strain. Below, we compare 5,5-difluoro-2-azabicyclo[2.2.2]octane with key analogs based on structural and functional differences.
Structural Analogues in Bicyclic Systems
Bicyclo[2.2.2]octane Derivatives
- The absence of fluorine may reduce metabolic stability compared to the difluoro derivative .
- 5-Monofluoro-2-azabicyclo[2.2.2]octane: A single fluorine atom at position 5 may offer intermediate polarity and steric effects compared to the difluoro variant.
Bicyclo[4.2.0]octane Derivatives
Compounds such as (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (, compound a) feature:
- Larger ring systems : Bicyclo[4.2.0]octanes have expanded ring geometries, altering steric and electronic profiles.
- Heteroatom substitutions : The inclusion of sulfur (e.g., 5-thia) and carboxylic acid groups introduces polarity and hydrogen-bonding capabilities absent in the target compound .
Functionalized Bicyclo[2.2.2]octanes
Methodologies for synthesizing bicyclo[2.2.2]octane compounds () highlight the impact of substituents on reactivity. For example:
- Hydroxyl or carbonyl groups : Increase hydrophilicity but may reduce membrane permeability compared to fluorinated analogs.
Physicochemical and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
Fluorine Effects: The difluoro substitution in the target compound enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .
Ring Size Impact : Bicyclo[2.2.2]octanes exhibit greater rigidity and reduced conformational flexibility relative to bicyclo[4.2.0] systems, which may influence binding to biological targets .
Functional Groups : Derivatives with sulfur or carboxylic acid moieties (e.g., and ) prioritize polar interactions, whereas the fluorine and amine groups in the target compound balance lipophilicity and basicity.
Biological Activity
5,5-Difluoro-2-azabicyclo[2.2.2]octane is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 175.19 g/mol. The compound is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic framework, which enhances its reactivity and stability.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₂F₂N | Contains two fluorine atoms; unique bicyclic structure |
| 2-Azabicyclo[2.2.2]octane | C₇H₁₃N | Lacks fluorine; simpler structure |
| 5-Fluoro-2-azabicyclo[2.2.2]octane | C₈H₁₃FN | Contains one fluorine atom; similar reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's reactivity, allowing it to influence various biochemical pathways.
- Enzyme Interaction : Preliminary studies indicate that this compound may modulate enzyme kinetics, potentially affecting metabolic processes.
- Receptor Binding : The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and coordination with metal ions, which may alter receptor activity.
- Biochemical Pathways : Research suggests that the compound could impact neurotransmitter systems, indicating potential applications in neuropharmacology and pain management.
Biological Activity Insights
Recent investigations into the biological activity of this compound have revealed promising results:
- Analgesic Activity : Analogues of this compound have shown significant analgesic properties in animal models, with one derivative exhibiting an effective dose (ED50) of 3.1 mg/kg .
- Ligand Potential : The compound is being studied for its potential as a ligand in biochemical assays, which may lead to novel therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Synthesis and Activity Correlation : Research has demonstrated that the stereochemistry at the 3-position significantly affects the biological activity of derivatives derived from this compound .
- Example Study : A study focused on synthesizing (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid highlighted its interaction with biological targets, suggesting therapeutic applications in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
